molecular formula C11H10N2O2S3 B2828288 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid CAS No. 790270-74-5

2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2828288
CAS No.: 790270-74-5
M. Wt: 298.39
InChI Key: SQDZYOXCAKCAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is a high-purity organic compound supplied for life science research and development . This chemical features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized in scientific literature for its diverse biological activities. Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their potential antimicrobial, anticancer, and anticonvulsant properties, making them a valuable template in medicinal chemistry and drug discovery programs . The compound has the molecular formula C11H10N2O2S3 and a molecular weight of 298.41 g/mol . It is typically supplied as a powder and should be stored at room temperature . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[[4-(2-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S3/c1-7-4-2-3-5-8(7)13-11(16)18-10(12-13)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDZYOXCAKCAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=S)SC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333765
Record name 2-[[4-(2-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790270-74-5
Record name 2-[[4-(2-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a halogenated precursor.

    Attachment of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the sulfanyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds related to thiadiazoles exhibit significant antimicrobial properties. The presence of sulfur in the structure may enhance the interaction with microbial enzymes and cellular targets. Research has shown that derivatives of thiadiazoles can inhibit bacterial growth and possess antifungal activity. For instance, a study demonstrated that similar thiadiazole compounds effectively inhibited the growth of various bacterial strains, suggesting that 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid may also exhibit comparable effects .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies on related compounds have shown a reduction in pro-inflammatory cytokines. This suggests that this compound may serve as a potential candidate for developing anti-inflammatory drugs .

Anticancer Potential

There is growing interest in the anticancer properties of thiadiazole-containing compounds. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects on cancer cells .

Pesticidal Activity

Thiadiazole derivatives have been explored for their potential as pesticides due to their ability to disrupt biological processes in pests. Studies have indicated that these compounds can act as effective insecticides or fungicides. The unique structure of this compound may enhance its efficacy against agricultural pests while minimizing toxicity to beneficial organisms .

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique electronic properties of thiadiazoles can be leveraged to develop advanced materials with tailored functionalities. Research indicates that polymers containing thiadiazole moieties exhibit improved resistance to thermal degradation and enhanced mechanical strength .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated inhibition of bacterial growth by related thiadiazole derivatives.
Anti-inflammatoryReduction in pro-inflammatory cytokines observed in vitro.
AnticancerInduced apoptosis in cancer cells through modulation of survival pathways.
Agricultural PesticideEffective against agricultural pests with reduced toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Thiadiazole Family

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features/Applications Reference
Target Compound: 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid C₁₁H₁₀N₂O₂S₃ 2-Methylphenyl (4), Sulfanylacetic acid (2) 298.41 Potential biological activity; disulfide synthesis
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole C₁₈H₁₆N₄S₅ 4-Methylphenyl (2,5), Methylsulfanyl groups 464.68 Medicinal chemistry applications (e.g., enzyme interactions)
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate C₂₀H₁₇N₇O₂S₃Na Phenylamino (5), Triazole core, Sodium acetate 546.63 Enhanced intermolecular interaction energy with enzymes
(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetic acids (5a–d) Varies Arylideneamino (5), Disulfanylacetic acid ~280–320 Intermediate for bioactive molecules
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid C₁₃H₁₃NO₃S 4-Methoxyphenyl (4), Thiazole core 263.31 Structural analog with thiazole instead of thiadiazole

Key Differences and Implications

Substituent Position and Electronic Effects: The 2-methylphenyl group in the target compound (position 4) contrasts with the 4-methylphenyl group in the analog from . This positional isomerism may influence steric hindrance and electronic distribution, affecting reactivity or binding to biological targets . The sulfanylacetic acid group (-S-CH₂-COOH) in the target compound enhances water solubility compared to non-polar substituents like methylsulfanyl groups in . This could improve bioavailability in pharmaceutical contexts .

Core Heterocycle Variations :

  • The thiazole core in lacks the additional nitrogen atom present in 1,3,4-thiadiazoles , reducing ring aromaticity and altering electronic properties. Thiadiazoles generally exhibit higher metabolic stability in drug design .

Biological Activity :

  • The sodium salt in demonstrates superior enzyme interaction energy , attributed to its triazole-thiadiazole hybrid structure and ionic carboxylate group. This suggests that combining heterocycles (e.g., triazole + thiadiazole) may enhance pharmacological profiles compared to single-ring systems .

Synthetic Routes :

  • The target compound and intermediates 5a–d () share a common thiol-disulfide exchange methodology, emphasizing scalability for derivatives. In contrast, the triazole-thiadiazole hybrid in requires multi-step functionalization .

Biological Activity

2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid (CAS No. 790270-74-5) is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

  • Molecular Formula : C11H10N2O2S3
  • Molecular Weight : 298.4 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties against a variety of pathogens. The presence of the thiadiazole ring enhances the interaction with microbial enzymes and cellular structures.
  • Case Studies :
    • A study demonstrated that derivatives with a similar structure showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
    • Another research highlighted the antifungal activity of related compounds against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .

Anticancer Activity

  • In Vitro Studies : The anticancer potential of thiadiazole derivatives has been extensively documented. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.
    CompoundCell LineIC50 (μM)
    Thiadiazole Derivative AMDA-MB-231 (Breast cancer)3.3
    Thiadiazole Derivative BHEK293T (Kidney cancer)34.71
    These results indicate that derivatives can be more potent than traditional chemotherapeutic agents like cisplatin .

Anti-inflammatory Activity

  • Mechanism : The anti-inflammatory effects are attributed to the ability of thiadiazole derivatives to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Research Findings : Studies have shown that certain thiadiazole compounds can significantly reduce inflammation markers in animal models .

Summary of Findings

The compound this compound exhibits promising biological activities across multiple domains:

Activity TypeEvidence Level
AntimicrobialStrong
AnticancerModerate to Strong
Anti-inflammatoryModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid?

  • Methodology : Synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates. Key parameters include reaction temperature (60–80°C), pH control (6–7), and reaction time (4–6 hours). Post-synthesis purification via recrystallization (DMF/ethanol mixtures) and characterization by 1H^1H-NMR, IR spectroscopy, and HPLC ensures ≥95% purity .
  • Critical Factors : Impurities often arise from incomplete alkylation or oxidation of sulfanyl groups. TLC monitoring (silica gel, chloroform/methanol 9:1) is recommended to track reaction progress .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 298.41 (C11_{11}H10_{10}N2_2O2_2S3_3) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>98%) and detect degradation products .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory Potential : COX-2 inhibition ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • SAR Insights :

  • Thiadiazole Core : The sulfanylidene group enhances electron delocalization, improving binding to enzymatic targets like thioredoxin reductase .
  • 2-Methylphenyl Group : Hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) increase potency. Substitution with electron-withdrawing groups (e.g., -Cl) may reduce solubility but improve target affinity .
  • Acetic Acid Moiety : Carboxylate group enables salt formation (e.g., sodium salts) for enhanced bioavailability .
    • Experimental Design : Synthesize analogs via varying alkylating agents (e.g., propyl bromide, benzyl chloride) and compare IC50_{50} values in enzyme inhibition assays .

Q. What mechanistic studies are needed to elucidate its anticancer activity?

  • Approaches :

  • Molecular Docking : Simulate interactions with tubulin or DNA topoisomerase II using AutoDock Vina .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation profiling .
  • ROS Detection : DCFH-DA fluorescence in treated cells to assess oxidative stress induction .
    • Data Contradictions : Discrepancies in IC50_{50} values across studies may arise from variations in cell line genetic backgrounds or compound stability in culture media .

Q. How can environmental fate and toxicity be evaluated for this compound?

  • Methodology :

  • Biodegradation Studies : OECD 301F test to assess aerobic microbial degradation .
  • Ecotoxicology : Daphnia magna acute toxicity (48-hour LC50_{50}) and algal growth inhibition .
  • Bioaccumulation : LogP calculation (estimated 2.1) via HPLC retention time correlation .

Future Research Directions

Q. What interdisciplinary approaches could enhance understanding of this compound?

  • Proteomics : Identify off-target effects via 2D gel electrophoresis or SILAC labeling .
  • Computational Modeling : QSAR studies to predict novel derivatives with improved pharmacokinetics .
  • Environmental Impact : Long-term soil adsorption studies (OECD 106) to assess leaching potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.